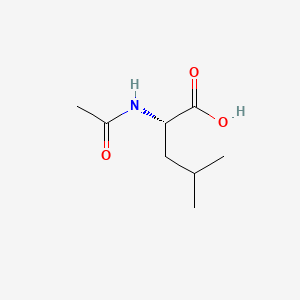

N-Acetil-L-leucina

Descripción general

Descripción

Es un compuesto cristalino blanco con una fórmula molecular de C8H15NO3 y una masa molar de 173,212 g/mol . La acetil-leucina se utiliza principalmente en el tratamiento del vértigo y la ataxia cerebelosa . También se está desarrollando como un posible tratamiento para varios trastornos neurológicos .

Aplicaciones Científicas De Investigación

La acetil-leucina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Se estudia por su papel en el metabolismo celular y la síntesis de proteínas.

Medicina: Se investiga por su potencial terapéutico en el tratamiento de trastornos neurológicos como la enfermedad de Niemann-Pick tipo C, las gangliosidosis GM2 y la ataxia-telangiectasia

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como estabilizador en varias formulaciones.

Mecanismo De Acción

La acetil-leucina ejerce sus efectos modulando la actividad de transportadores y enzimas específicos. Se sabe que cambia su absorción en las células desde el transportador de aminoácidos tipo L (LAT1) a los transportadores de aniones orgánicos (OAT1 y OAT3) y al transportador de monocarboxilato tipo 1 (MCT1) . Este cambio mejora sus propiedades farmacocinéticas y permite una mejor distribución dentro del cuerpo . Los objetivos moleculares exactos y las vías implicadas en su mecanismo de acción todavía están en investigación .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. It has been found to improve central vestibular compensation in a rat model of unilateral labyrinthectomy

Cellular Effects

N-Acetyl-L-leucine influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. It has been associated with disease-modifying effects in Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal disease .

Molecular Mechanism

At the molecular level, N-Acetyl-L-leucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-Acetyl-L-leucine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Acetyl-L-leucine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La acetil-leucina se puede sintetizar a través de la acetilación de la leucina. El proceso implica la reacción de la leucina con anhídrido acético o cloruro de acetilo en presencia de una base como la piridina . La reacción típicamente ocurre bajo condiciones suaves, con la temperatura mantenida alrededor de la temperatura ambiente a 50 °C .

Métodos de producción industrial

En entornos industriales, la producción de acetil-leucina puede implicar métodos más eficientes y escalables. Un método de este tipo incluye el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos . La purificación de la acetil-leucina generalmente se logra mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

La acetil-leucina experimenta varias reacciones químicas, que incluyen:

Oxidación: La acetil-leucina puede oxidarse para formar los ácidos ceto correspondientes.

Reducción: La reducción de la acetil-leucina puede producir aminoalcoholes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los nucleófilos como el amoníaco (NH3) y las aminas se utilizan comúnmente en reacciones de sustitución.

Productos principales formados

Oxidación: Ácidos ceto.

Reducción: Aminoalcoholes.

Sustitución: Varios aminoácidos sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

Leucina: El aminoácido progenitor del que se deriva la acetil-leucina.

N-acetil-DL-leucina: Una mezcla racémica de enantiómeros de acetil-leucina.

N-acetil-L-leucina: El enantiómero L de la acetil-leucina.

Singularidad

La acetil-leucina es única en su capacidad de modular transportadores y enzimas específicos, lo que mejora su potencial terapéutico. A diferencia de la leucina, la acetil-leucina tiene propiedades farmacocinéticas mejoradas debido a su acetilación, lo que permite una mejor absorción celular y distribución . Además, los enantiómeros de la acetil-leucina exhiben diferentes farmacocinéticas, lo que resalta aún más su singularidad .

Propiedades

IUPAC Name |

2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859594 | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-15-0, 1188-21-2 | |

| Record name | Acetyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylleucine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-DL-leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

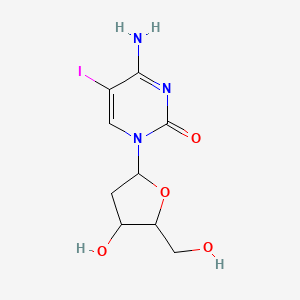

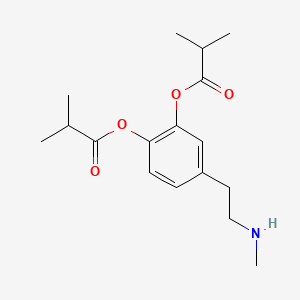

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S)-5-amino-5-carboxypentyl]-[(2R)-4-azaniumyl-2-hydroxybutyl]azanium;dichloride](/img/structure/B1674132.png)